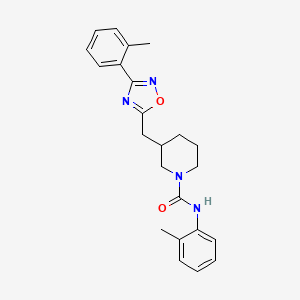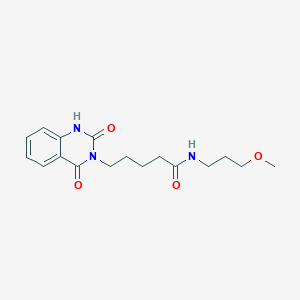![molecular formula C22H17ClN4O3 B3010768 N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1261017-68-8](/img/structure/B3010768.png)
N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it could be an analog of the compounds discussed in the papers, which are known to possess anticancer properties and opioid agonist activity .
Synthesis Analysis
The synthesis of related compounds involves linear synthesis techniques, as seen in the first paper, where novel 2-chloro N-aryl substituted acetamide derivatives were synthesized . These methods typically include the formation of the oxadiazole ring, followed by the attachment of various substituents to the core structure. The synthesis is characterized by techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis, which are essential for confirming the structure and purity of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, featuring an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This structure is known to confer biological activity, as seen in the first paper where the oxadiazole derivatives exhibited cytotoxicity against various cancer cell lines . The presence of a phenyl group and a pyridine moiety in the compound suggests potential for varied biological interactions due to the aromatic nature and the potential for hydrogen bonding.
Chemical Reactions Analysis
The chemical reactivity of such compounds is typically influenced by the functional groups present. The acetamide moiety, for example, could be involved in hydrogen bonding or hydrolysis reactions. The oxadiazole ring could participate in nucleophilic substitution reactions, given the presence of an electrophilic carbon within the ring. The chloro and methoxy substituents on the phenyl rings may also affect the electron density and thus the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of aromatic rings and heteroatoms would influence its solubility, boiling and melting points, and stability. The compound's lipophilicity, influenced by the methoxy and chloro substituents, would affect its ability to cross biological membranes, which is crucial for its potential use as a pharmacological agent . The compound's stability under physiological conditions would also be an important factor in its pharmacokinetic profile.
科学的研究の応用
Synthesis and Biological Assessment
A study by Karpina et al. (2019) details the synthesis of analogs of the compound, focusing on their biological properties. The research involves developing a method for synthesizing novel compounds with 1,2,4-oxadiazol rings, leading to a diverse set of acetamides.
Anticancer Properties
Research conducted by Vinayak et al. (2014) explores the synthesis of similar compounds and their cytotoxicity on cancer cell lines. This study indicates the potential of these compounds in cancer treatment.
Anti-Inflammatory Activity
A study by Sunder & Maleraju (2013) involves the synthesis of derivatives with anti-inflammatory properties. This signifies the compound's relevance in developing anti-inflammatory drugs.
Inhibitors for Small Lung Cancer
Panchal et al. (2020) describe the synthesis and evaluation of oxadiazole derivatives as inhibitors for small lung cancer. This research demonstrates the compound's application in oncology.
Apoptosis Inducers and Potential Anticancer Agents
Zhang et al. (2005) identified oxadiazole derivatives as novel apoptosis inducers, offering insights into their potential as anticancer agents. The study illustrates the significant role these compounds could play in cancer therapy.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14-9-10-16(23)12-18(14)24-19(28)13-27-11-5-8-17(22(27)29)21-25-20(26-30-21)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTAAQJUVTVELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(3,4-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3010698.png)
![N-(2,6-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3010699.png)





